An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclopent-2-en-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclopent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-methylcyclopent-2-en-1-ol. Due to the limited availability of experimental data for this specific compound, this document also includes relevant information on its precursor, 3-methylcyclopent-2-en-1-one, and outlines a generalized synthetic protocol for its preparation.
Chemical Identity and Computed Properties
3-Methylcyclopent-2-en-1-ol is a cyclic alcohol with the chemical formula C₆H₁₀O.[1] Its structure consists of a five-membered ring containing a double bond and a hydroxyl group.
Table 1: Computed Chemical Properties of 3-Methylcyclopent-2-en-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| IUPAC Name | 3-methylcyclopent-2-en-1-ol | PubChem[1] |
| SMILES | CC1=CC(CC1)O | PubChem[1] |
| InChI | InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3 | PubChem[1] |
| InChIKey | ZSIRHTQYODRYMQ-UHFFFAOYSA-N | PubChem[1] |
Experimental Physicochemical Data
Experimental data for 3-methylcyclopent-2-en-1-ol is scarce in publicly available literature. The only experimental value found is the Kovats Retention Index, which is a measure of the retention time in gas chromatography.
Table 2: Experimental Data for 3-Methylcyclopent-2-en-1-ol
| Property | Value | Source |
| Kovats Retention Index (Standard Polar) | 1446, 1448 | NIST Mass Spectrometry Data Center[1] |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available |
For reference, the physicochemical properties of the closely related and commercially available precursor, 3-methylcyclopent-2-en-1-one, are well-documented.
Table 3: Physicochemical Properties of 3-Methylcyclopent-2-en-1-one
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[2] |
| Molecular Weight | 96.13 g/mol | PubChem[2] |
| Appearance | Colorless to brown clear liquid | The Good Scents Company[3] |
| Boiling Point | 74 °C at 15 mmHg | Sigma-Aldrich[4] |
| Melting Point | 3-5 °C | Sigma-Aldrich[4] |
| Density | 0.971 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.488 | Sigma-Aldrich[4] |
Synthesis of 3-Methylcyclopent-2-en-1-ol
A plausible and common synthetic route to 3-methylcyclopent-2-en-1-ol is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. This selective reduction of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using specific reducing agents. A well-established method for this transformation is the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[1] The Lewis acidic cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring a direct 1,2-hydride attack from the borohydride.
Generalized Experimental Protocol for the Synthesis of 3-Methylcyclopent-2-en-1-ol
This protocol is a generalized procedure based on the Luche reduction of α,β-unsaturated ketones and should be adapted and optimized for specific laboratory conditions.
Materials:
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3-methylcyclopent-2-en-1-one
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Sodium borohydride (NaBH₄)
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Methanol (B129727) (MeOH)
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Diethyl ether (or other suitable extraction solvent)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopent-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Reduction: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
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Washing: Combine the organic extracts and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 3-methylcyclopent-2-en-1-ol may be purified by silica (B1680970) gel column chromatography.
Experimental Workflows
The synthesis of 3-methylcyclopent-2-en-1-ol can be visualized as a two-stage process, starting from the synthesis of the precursor 3-methylcyclopent-2-en-1-one, followed by its selective reduction.
Caption: Synthesis workflow for 3-Methylcyclopent-2-en-1-ol.
Spectroscopic Characterization
¹H NMR of 3-methylcyclopent-2-en-1-one:
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A singlet for the vinylic proton.
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Multiplets for the two methylene (B1212753) groups.
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A singlet for the methyl group.
¹³C NMR of 3-methylcyclopent-2-en-1-one:
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A signal for the carbonyl carbon.
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Signals for the two olefinic carbons.
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Signals for the two methylene carbons.
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A signal for the methyl carbon.
IR Spectroscopy of 3-methylcyclopent-2-en-1-one:
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A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone.
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A band for the C=C stretch.
Mass Spectrometry of 3-methylcyclopent-2-en-1-one:
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The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight.
Signaling Pathways and Biological Activity
Currently, there is no available information in the scientific literature regarding any specific signaling pathways or biological activities associated with 3-methylcyclopent-2-en-1-ol. Further research is required to elucidate any potential pharmacological or biological roles of this compound.
Safety and Handling
Detailed safety and handling information for 3-methylcyclopent-2-en-1-ol is not available. Standard laboratory safety precautions for handling flammable and potentially hazardous chemicals should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the precursor, 3-methylcyclopent-2-en-1-one, and the reagents used in its synthesis, consult their respective Safety Data Sheets (SDS).
